molecular formula C25H23NO4 B341069 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate

Cat. No.: B341069
M. Wt: 401.5 g/mol
InChI Key: YCNCCLNGRSKGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is a complex organic compound that features a biphenyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate typically involves multi-step organic reactions. One common method involves the reaction of biphenyl-4-carboxylic acid with ethyl oxalyl chloride to form the corresponding ester. This ester is then reacted with 5-oxo-5-(phenylamino)pentanoic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The biphenyl and phenylamino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and phenylamino groups can facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 5-anilino-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and phenylamino groups provide a versatile platform for further chemical modifications and applications in various research fields.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 5-anilino-5-oxopentanoate

InChI

InChI=1S/C25H23NO4/c27-23(21-16-14-20(15-17-21)19-8-3-1-4-9-19)18-30-25(29)13-7-12-24(28)26-22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2,(H,26,28)

InChI Key

YCNCCLNGRSKGIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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